Tert-butyl 2-amino-2-(4-bromophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-2-(4-bromophenyl)acetate is a chemical compound with the CAS Number: 33155-58-7 . It has a molecular weight of 271.15 . It is used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists .
Molecular Structure Analysis
The linear formula of Tert-butyl 2-amino-2-(4-bromophenyl)acetate is C12H15BrO2 . For a more detailed molecular structure analysis, it would be beneficial to refer to peer-reviewed papers or technical documents related to this compound .Chemical Reactions Analysis
Tert-butyl 2-amino-2-(4-bromophenyl)acetate is used as a reactant in the preparation of thiophene-containing biaryl amide derivatives . These compounds are known as glucagon receptor antagonists, which are important in the field of medicinal chemistry .Physical And Chemical Properties Analysis
Tert-butyl 2-amino-2-(4-bromophenyl)acetate is a solid, semi-solid, or liquid substance . It should be stored in a dry environment at a temperature between 2-8°C .Mechanism of Action
While the specific mechanism of action for Tert-butyl 2-amino-2-(4-bromophenyl)acetate is not mentioned in the sources, it’s known that the compound is used in the preparation of thiophene-containing biaryl amide derivatives . These derivatives act as glucagon receptor antagonists, which play a crucial role in glucose metabolism .
Safety and Hazards
Future Directions
The future directions of Tert-butyl 2-amino-2-(4-bromophenyl)acetate could involve its use in the synthesis of more complex molecules, given its role as a reactant in the preparation of thiophene-containing biaryl amide derivatives . These derivatives have potential applications in the field of medicinal chemistry, particularly in the development of glucagon receptor antagonists .
properties
IUPAC Name |
tert-butyl 2-amino-2-(4-bromophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7,10H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTPJSRTMHPHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-(4-bromophenyl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.